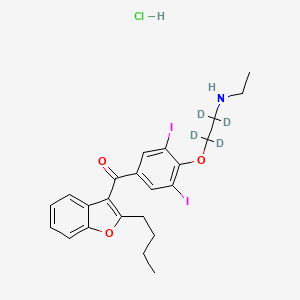

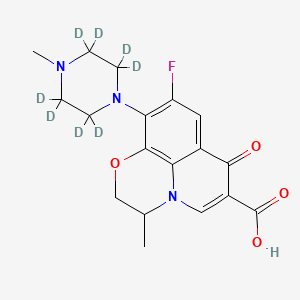

Glutaric Anhydride-1,5-13C2

カタログ番号 B563541

CAS番号:

1189419-18-8

分子量: 116.085

InChIキー: VANNPISTIUFMLH-MQIHXRCWSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Glutaric Anhydride-1,5-13C2 is a stable isotope of Glutaric Anhydride . It is a specialty product used for proteomics research . It is an isotope labelled compound of Glutaric Anhydride, which is a compound useful in organic synthesis .

Synthesis Analysis

The green synthesis of glutaric acid has been studied via joint test technology . Density functional theory calculations were used to verify the mechanism . Quantitative analysis of glutaric acid via infrared spectroscopy and HPLC was established .Molecular Structure Analysis

The molecular formula of Glutaric Anhydride-1,5-13C2 is C313C2H6O3 and its molecular weight is 116.08 .Chemical Reactions Analysis

The reaction mechanism of the green synthesis of glutaric acid remains controversial . The reaction mechanism has the following two pathways .Physical And Chemical Properties Analysis

Glutaric Anhydride-1,5-13C2 is a solid substance . It is soluble in Ether, Dimethyl Sulfoxide, and Methanol . It should be stored at -20° C .Safety and Hazards

特性

IUPAC Name |

(2,6-13C2)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANNPISTIUFMLH-MQIHXRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[13C](=O)O[13C](=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

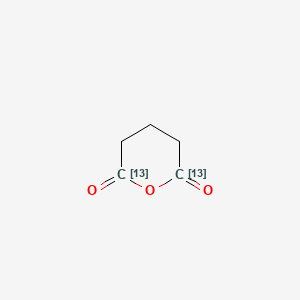

A mixture of 3 mmole of tetrahydropyran, 10 mole % of N-hydroxyphthalimide relative to tetrahydropyran, 0.5 mole % of acetylacetonatocobalt(II) Co(AA)2 relative to tetrahydropyran, and 5 ml of acetic acid was stirred for 15 hours at 60° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromarography, and, as a result, tetrahydropyran was converted into δ-valerolactone (yield 28%), glutaric acid (yield 11%) and glutaric anhydride (yield 9%) with a conversion of 67%.

[Compound]

Name

Co(AA)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

28%

Name

Yield

11%

Name

Yield

9%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline](/img/structure/B563461.png)

![8-[(Methanesulfonyl)sulfanyl]octanoic acid](/img/structure/B563462.png)

![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)

![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)